molecular formula C13H19N B12988502 (R)-2-(4-Propylphenyl)pyrrolidine

(R)-2-(4-Propylphenyl)pyrrolidine

Cat. No.: B12988502
M. Wt: 189.30 g/mol
InChI Key: SPAAPXDHWLHAPP-CYBMUJFWSA-N
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Description

®-2-(4-Propylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring attached to a 4-propylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Propylphenyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 4-propylphenyl group.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is then formed through a series of reactions, including cyclization and reduction.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-2-(4-Propylphenyl)pyrrolidine may involve the use of advanced techniques such as:

    Catalytic Asymmetric Synthesis: Utilizing chiral catalysts to achieve high enantioselectivity.

    Continuous Flow Chemistry: Enhancing the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Propylphenyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and sulfonates are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and alcohols.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted pyrrolidines.

Scientific Research Applications

®-2-(4-Propylphenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(4-Propylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Propylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

    2-(4-Propylphenyl)pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.

    4-Propylphenylpyrrolidine: A compound with a similar structure but lacking the chiral center.

Uniqueness

®-2-(4-Propylphenyl)pyrrolidine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomers and racemic mixtures.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(2R)-2-(4-propylphenyl)pyrrolidine

InChI

InChI=1S/C13H19N/c1-2-4-11-6-8-12(9-7-11)13-5-3-10-14-13/h6-9,13-14H,2-5,10H2,1H3/t13-/m1/s1

InChI Key

SPAAPXDHWLHAPP-CYBMUJFWSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)[C@H]2CCCN2

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCN2

Origin of Product

United States

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